Clonixeril

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 335504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

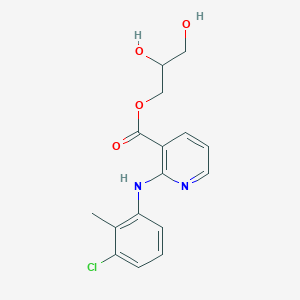

2,3-dihydroxypropyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4/c1-10-13(17)5-2-6-14(10)19-15-12(4-3-7-18-15)16(22)23-9-11(21)8-20/h2-7,11,20-21H,8-9H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYJYGCPTGKBDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20865017 | |

| Record name | 2,3-Dihydroxypropyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21829-22-1 | |

| Record name | Clonixeril [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021829221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLONIXERIL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydroxypropyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLONIXERIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVF42I68OX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of Clonixeril on Human STING (hSTING)

This technical guide provides a comprehensive overview of the mechanism of action of this compound (CXL), a potent non-nucleotide modulator of the human Stimulator of Interferon Genes (STING) receptor. This compound exhibits a unique dual-mode interaction with hSTING, acting as a weak agonist at higher concentrations and an exceptionally potent antagonist at sub-nanomolar concentrations.[1][2] This document details the experimental findings, quantitative data, and methodologies used to elucidate its complex interaction with the hSTING pathway.

Core Mechanism of Action

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a type I interferon (IFN-1) response.[3][4] The pathway is activated when cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP), produced by the enzyme cGAS, binds to the C-terminal domain (CTD) of the STING protein, which resides in the endoplasmic reticulum (ER).[1][5] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation to the Golgi apparatus. Subsequently, STING is phosphorylated by TBK1, which then phosphorylates the transcription factor IRF3.[6][7] Activated IRF3 dimerizes, translocates to the nucleus, and induces the expression of IFN-β and other pro-inflammatory cytokines.[5][8]

This compound has been identified as a modulator of this pathway, demonstrating a complex, concentration-dependent effect on hSTING activity.[1] Computational models suggest that two this compound molecules bind to the hSTING C-terminal domain (CTD).[9] The primary mechanism of its potent antagonism is believed to be the modulation and disruption of STING's ability to oligomerize, a crucial step for its activation and downstream signaling.[9][10]

Signaling Pathway Overview

The following diagram illustrates the canonical STING signaling pathway and the proposed point of intervention by this compound.

Caption: STING signaling pathway and this compound's inhibitory action.

Quantitative Data Summary

This compound's interaction with hSTING has been characterized by a variety of biophysical and cellular assays. The following tables summarize the key quantitative findings.

Table 1: Cellular Activity of this compound on hSTING

| Assay Type | Cell Line | Parameter | This compound Concentration | Result | Reference |

| Dual-mode Interaction | THP-1 / HEK293 | EC50 | > 1 nM | Weak Agonist Activity | [1][10] |

| Dual-mode Interaction | THP-1 / HEK293 | EC50 | 1 fM - 100 aM | Potent Antagonist Activity | [1][2][10] |

| IRF3 Reporter Assay | THP-1 | Antagonism | 100 aM - 1 nM | Inverse dose-dependent inhibition of 2',3'-cGAMP-induced luminescence | [9][10] |

| IFN-β Expression (qPCR) | HEK293 | Inhibition | 1 fM | >50% reduction of 2',3'-cGAMP-induced IFN-β expression | [9][10] |

| STING Phosphorylation | HEK293 | Inhibition | 1 fM - 1 nM | Diminished 2',3'-cGAMP-induced phosphorylation of hSTING at Ser366 | [6][10] |

Table 2: Biophysical Characterization of this compound-hSTING Interaction

| Assay Type | Technique | Analytes | Parameter | Value | Reference |

| Binding Affinity | Microscale Thermophoresis (MST) | This compound vs. hSTING CTD | Kd | pM to zM range | [9] |

| Binding Assessment | Surface Plasmon Resonance (SPR) | This compound vs. hSTING CTD | Binding | Interaction observed (187.5 nM to 6 µM) | [9] |

| Oligomerization State | Dynamic Light Scattering (DLS) | SUMO-hSTING CTD + 2',3'-cGAMP | Effect | Alters oligomerization at concentrations as low as 100 aM | [9] |

| Thermal Stability | Differential Scanning Fluorimetry | hSTING CTD + this compound | ΔTm | Significant shift observed, indicating binding | [9][11] |

Experimental Protocols & Methodologies

The discovery and characterization of this compound as an hSTING modulator involved a multi-step experimental workflow, beginning with computational screening and culminating in detailed biophysical and cellular validation.

Experimental Workflow Diagram

Caption: High-level experimental workflow for this compound validation.

Computational Modeling and Docking

-

Protocol: Molecular dynamics (MD) equilibrated agonist and antagonist models of the hSTING C-terminal domain (CTD) were generated.[1][10] A site-restriction docking protocol was developed to screen compound libraries against these models to identify potential small molecule binders that could interact with a dimeric protein complex.[9]

-

Objective: To computationally identify compounds with the potential to bind to hSTING.

Differential Scanning Fluorimetry (Thermal Shift Assay)

-

Protocol: The hSTING CTD protein was incubated with candidate compounds (e.g., at 200 µM) and a fluorescent dye that binds to unfolded proteins. The temperature was gradually increased, and the fluorescence was monitored to determine the protein's melting temperature (Tm). A shift in Tm (ΔTm) compared to the control indicates compound binding.[11]

-

Objective: To perform an initial screen of hits from virtual screening to confirm direct binding to the hSTING protein.[9]

THP-1 Luciferase Reporter Assay

-

Protocol: THP-1 Dual™ KI-hSTING-R232 reporter cells, which express a secreted luciferase under the control of an IRF3-inducible promoter, were used.[10]

-

Cells were treated with this compound at concentrations ranging from 100 aM to 1 nM for one hour.

-

The STING pathway was then activated by adding an agonist, such as 4 µM 2',3'-cGAMP or 50 nM diABZI3.[10]

-

After an additional 19 hours of incubation, the luciferase activity in the supernatant was measured using a luminometer.[10]

-

-

Objective: To quantify the functional effect of this compound on IRF3 activation downstream of STING.

STING Phosphorylation and IFN-β Production in HEK293 Cells

-

Protocol for p-STING (Ser366) Detection:

-

HEK293 cells were treated with varying concentrations of this compound (1 fM - 1 nM) for one hour.[10]

-

Cells were subsequently stimulated with 2 µM 2',3'-cGAMP for 90 minutes to 2 hours.[10]

-

Cell lysates were collected, and the levels of phosphorylated STING (p-STING) were determined by Western blot analysis using an antibody specific for p-STING (Ser366).[6]

-

-

Protocol for IFN-β qPCR:

-

Objective: To confirm that this compound inhibits proximal (STING phosphorylation) and distal (IFN-β production) events in the STING signaling cascade.

Immunofluorescence for STING Oligomerization

-

Protocol:

-

HEK293 cells were treated with this compound (e.g., 10 aM or 1 pM) for 1 hour, followed by stimulation with 2 µM 2',3'-cGAMP for 90 minutes.[10][11]

-

Cells were fixed, permeabilized, and stained with a primary antibody against p-STING, followed by a fluorescently labeled secondary antibody.[11]

-

The formation of punctate structures, indicative of STING oligomerization and translocation, was visualized using fluorescence microscopy.[6][10]

-

-

Objective: To visually assess the effect of this compound on the subcellular localization and oligomerization of activated STING.

Biophysical Interaction Assays

-

Microscale Thermophoresis (MST): This technique measures the motion of molecules in a microscopic temperature gradient, which changes upon ligand binding. Titrations of this compound against the labeled hSTING CTD were performed to determine binding affinity (Kd).[9]

-

Dynamic Light Scattering (DLS): Used to assess the effect of this compound on the oligomerization state of the hSTING CTD in the presence of the agonist 2',3'-cGAMP. Changes in the size distribution of the protein complex were monitored.[9]

-

Surface Plasmon Resonance (SPR): The hSTING CTD was immobilized on a sensor chip, and various concentrations of this compound were flowed over the surface to measure binding kinetics and affinity in real-time.[9]

Conclusion

This compound represents a novel and extraordinarily potent modulator of the hSTING pathway. Its unique dual-mode and inverse dose-dependent antagonism, operating at femtomolar to attomolar concentrations, distinguishes it from other known STING inhibitors.[1][9] The mechanism of action is centered on the disruption of STING oligomerization, a critical step in signal transduction.[10] The comprehensive experimental approach, combining computational, cellular, and biophysical methods, has provided a detailed, albeit still unfolding, picture of its interaction with hSTING. Further studies, potentially including cryo-EM, will be necessary to fully elucidate the precise atomistic details of its unprecedented potency.[10]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Discovery of this compound as a Sub-Femtomolar Modulator of the Human STING Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Discovery of this compound as a Sub-Femtomolar Modulator of the Human STING Receptor | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Discovery of this compound as a Sub-Femtomolar Modulator of the Human STING Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

A Technical Guide to the Discovery of Clonixeril as a Sub-Femtomolar STING Modulator

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a detailed overview of the discovery, mechanism of action, and experimental characterization of Clonixeril (CXL) as a potent and unique modulator of the human Stimulator of Interferon Genes (STING) receptor. This compound exhibits an unprecedented dual-modality, acting as a weak agonist at micromolar concentrations and a powerful antagonist at sub-femtomolar levels.

Introduction to STING and the Discovery of this compound

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Upon activation, STING, an endoplasmic reticulum (ER) resident transmembrane protein, triggers a signaling cascade that culminates in the production of type 1 interferons (IFN-1) and other inflammatory cytokines.[1][2][3][4][5][6] This activation is initiated by the binding of cyclic guanosine monophosphate-adenosine monophosphate (2′,3′-cGAMP), a second messenger produced by cyclic GMP-AMP synthase (cGAS) upon sensing DNA.[2][3][4][5][6]

The discovery of this compound (CXL) as a non-nucleotide STING modulator originated from computer-based screening of the NCI Diversity Set against molecular dynamics (MD) equilibrated models of the human STING (hSTING) C-terminal domain (CTD).[1][3][4][7] This effort identified CXL as a compound with a unique, dual-activity profile. While initial tests showed weak agonist activity at micromolar concentrations, further investigation revealed a surprisingly potent antagonistic effect at concentrations orders of magnitude lower, in the femtomolar (10⁻¹⁵ M) to attomolar (10⁻¹⁸ M) range.[1][4] This makes this compound the most potent hSTING antagonist reported to date.[4]

Quantitative Data Summary

The modulatory effects of this compound on the STING pathway have been quantified through various in cellulo and in vitro assays. The data highlights its dual agonistic and antagonistic properties.

Table 1: Cellular Activity of this compound (CXL) on hSTING Pathway

| Assay Type | Cell Line | Agonist/Antagonist | CXL Concentration | Observed Effect | Reference |

| IRF3 Luciferase Reporter | THP-1 | Agonist | Micromolar (µM) concentrations | Weak activation of IRF3 reporter | [1][4] |

| IRF3 Luciferase Reporter | THP-1 | Antagonist (vs. 4 µM 2',3'-cGAMP) | 100 aM - 1 nM | Inverse dose-dependent inhibition of IRF3 activation | [3][4] |

| IRF3 Luciferase Reporter | THP-1 | Antagonist (vs. 50 nM diABZI3) | 100 aM - 100 nM | Potent inhibition of IRF3 activation | [1][4] |

| STING Phosphorylation (p-hSTING) | HEK293 | Antagonist (vs. 2 µM 2',3'-cGAMP) | 1 fM - 1 nM | Inhibition of 2',3'-cGAMP-dependent STING phosphorylation at Ser366 | [4] |

| IFN-β Gene Expression (qPCR) | HEK293 | Antagonist (vs. 4 µM 2',3'-cGAMP) | 1 fM and higher | Over 50% reduction of 2',3'-cGAMP-induced IFN-β expression | [1][7] |

Table 2: Biophysical Analysis of this compound's Effect on hSTING Oligomerization

| Technique | Protein Construct | Condition | CXL Concentration | Observed Effect | Reference |

| Dynamic Light Scattering (DLS) | His-SUMO-TEV-hSTING CTD | In presence of 2',3'-cGAMP | As low as 100 aM | Alters the ability of the STING CTD to oligomerize | [1][4][8] |

| Microscale Thermophoresis (MST) | hSTING CTD | Competition with endogenous ligand | Below 1 µM | Indication of activity and binding interaction | [4] |

Signaling Pathways and Proposed Mechanism of Action

The canonical STING signaling pathway is well-established. This compound's unique activity profile suggests a complex interaction with STING, particularly affecting its oligomerization, a key step in signal transduction.[1][4]

Diagram 1: Canonical STING Signaling Pathway

Caption: Overview of the cGAS-STING signaling cascade leading to Type I Interferon production.

Diagram 2: Proposed Modulatory Action of this compound

Caption: this compound's dual-mode action on the STING receptor at different concentrations.

Key Experimental Protocols

The characterization of this compound involved a series of cellular and biophysical assays. The detailed methodologies are outlined below.

THP-1 QUANTI-Luc™ Luciferase Reporter Assay

This assay measures the activity of Interferon Regulatory Factor 3 (IRF3), a key transcription factor downstream of STING.

-

Objective: To quantify STING pathway activation by measuring IRF3-induced luciferase expression.

-

Cell Line: THP-1 QUANTI-Luc™ cells, which are human monocytes containing a secreted luciferase reporter gene under the control of an IRF3-inducible promoter.

-

Agonist Assay Protocol:

-

THP-1 cells are plated and treated with various concentrations of this compound.

-

Cells are incubated for a specified period (e.g., 20 hours).

-

The supernatant is collected, and luciferase activity is measured using a luminometer and a suitable substrate (e.g., QUANTI-Luc™).

-

-

Antagonist Assay Protocol:

-

THP-1 cells are pre-treated with this compound at concentrations ranging from 100 aM to 1 nM for 1 hour.[1][4]

-

Cells are then stimulated with a known STING agonist, such as 4 µM 2′,3′-cGAMP or 50 nM diABZI3.[1][4]

-

Incubation continues for an additional 19 hours.[4]

-

Luciferase activity in the supernatant is quantified to determine the extent of inhibition.

-

STING Phosphorylation and IFN-β Expression in HEK293 Cells

These assays in HEK293 cells provide direct evidence of CXL's impact on STING activation and its functional consequence on IFN-β production.

-

Objective: To assess the effect of CXL on STING phosphorylation at Ser366 and the subsequent expression of the IFN-β gene.

-

Cell Line: Human Embryonic Kidney (HEK293) cells.

-

Western Blotting for p-hSTING:

-

HEK293 cells are treated with varying concentrations of CXL (e.g., 1 fM to 1 nM) for 1 hour.[4]

-

Cells are subsequently treated with 2 µM 2′,3′-cGAMP for 90-120 minutes to induce STING phosphorylation.[4]

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with primary antibodies specific for phosphorylated STING (p-hSTING Ser366) and total STING.

-

Blots are visualized using secondary antibodies and chemiluminescence to determine the ratio of p-hSTING to total STING.

-

-

Real-Time qPCR for IFN-β:

-

HEK293 cells are pre-treated with CXL for 1 hour, followed by stimulation with 4 µM 2′,3′-cGAMP for 3 hours.[7]

-

Total RNA is extracted from the cells and reverse-transcribed into cDNA.

-

Quantitative PCR is performed using primers specific for the IFN-β gene and a housekeeping gene (e.g., GAPDH) for normalization.

-

The fold-change in IFN-β mRNA expression relative to control groups is calculated.

-

Dynamic Light Scattering (DLS) for Oligomerization Analysis

DLS is a biophysical technique used to measure the size distribution of particles in a solution, providing insights into protein oligomerization.

-

Objective: To determine if this compound affects the 2′,3′-cGAMP-induced oligomerization of the STING C-terminal domain (CTD).

-

Protein: A purified His-SUMO-TEV-hSTING CTD construct is used.[1][4]

-

Protocol:

-

The SUMO-hSTING CTD protein is incubated in the presence of 2′,3′-cGAMP to induce oligomerization.

-

Various concentrations of this compound (as low as 100 aM) are added to the mixture.[1][4][8]

-

DLS measurements are taken to determine the hydrodynamic radius and size distribution of the protein complexes.

-

Changes in the size profile upon addition of CXL are analyzed to infer its effect on the oligomeric state of STING.

-

Structure-Activity Relationship (SAR) Insights

Initial SAR studies were conducted to understand the structural requirements for this compound's activity. These experiments revealed a high degree of specificity.

-

Clonixin (CXN): The carboxylic acid precursor to this compound showed no antagonistic or significant agonist activity, indicating that the glycerol ester moiety of CXL is crucial for its function.[1][4]

-

Mefenamic Acid Glycerol Ester (MFE): This close structural analogue of CXL also showed no activity below 1 µM, highlighting that subtle changes to the chemical structure can abolish the modulatory effect.[4]

These findings underscore a specific SAR for this chemotype, guiding future optimization efforts.[4]

Conclusion

The discovery of this compound represents a significant milestone in the study of STING biology. It is the most potent non-nucleotide hSTING modulator identified to date, with a unique dual-activity profile characterized by weak agonism at high concentrations and unprecedented antagonistic potency at sub-femtomolar concentrations.[1][3][4][7] Biophysical data suggest its mechanism involves the modulation of STING oligomerization.[4][8] The extreme potency and complex mechanism of this compound open new avenues for designing therapeutics targeting the STING pathway and provide a valuable chemical tool for further dissecting the intricacies of innate immune signaling.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Discovery of this compound as a Sub-Femtomolar Modulator of the Human STING Receptor | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of this compound as a Sub-Femtomolar Modulator of the Human STING Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

The Effect of Clonixeril on Type 1 Interferon Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular mechanism by which Clonixeril, a non-steroidal anti-inflammatory drug (NSAID), modulates the production of type 1 interferons (IFN-1). This compound has been identified as an exceptionally potent, sub-femtomolar antagonist of the human Stimulator of Interferon Genes (STING) receptor.[1][2][3][4][5] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response, including the robust production of IFN-1. This document details the inhibitory action of this compound on STING-mediated IFN-1 production, presenting quantitative data, experimental protocols, and visual representations of the relevant signaling pathways and workflows.

Introduction: this compound and the STING Pathway

This compound is a lysine salt of clonixin, an NSAID that has traditionally been used for its analgesic and anti-inflammatory properties, which are primarily attributed to its inhibition of cyclooxygenase (COX) enzymes.[6][7] However, recent research has unveiled a novel and highly potent mechanism of action for this compound, positioning it as a powerful modulator of the innate immune response.[1][2][3]

The innate immune system provides the first line of defense against pathogens. A key pathway in this system is the cGAS-STING pathway, which is responsible for detecting the presence of foreign or misplaced DNA in the cytoplasm of a cell. Upon binding to cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), synthesized by cGAS in response to cytosolic DNA, STING is activated.[2][3] This activation leads to a signaling cascade that culminates in the phosphorylation of Interferon Regulatory Factor 3 (IRF3) and the subsequent production of type 1 interferons, such as IFN-α and IFN-β.[1][4] These interferons then orchestrate a broad antiviral and anti-proliferative cellular state.

This compound has been identified as the most potent non-nucleotide modulator of human STING (hSTING) discovered to date.[2][4] It acts as an antagonist, potently inhibiting the STING-mediated production of IFN-1.[1][3] This discovery opens new avenues for the therapeutic application of this compound in autoimmune and inflammatory conditions characterized by aberrant STING activation.

Quantitative Data: Potency of this compound as a STING Antagonist

The inhibitory effect of this compound on hSTING activation and subsequent IFN-1 production is characterized by its remarkable potency. The following table summarizes the key quantitative data from in vitro and in cellulo studies.

| Parameter | Cell Line | Assay | Value | Reference |

| EC50 (Mode 1) | - | hSTING Interaction | > 1 nM | [1][3] |

| EC50 (Mode 2) | - | hSTING Interaction | 1 fM - 100 aM (10⁻¹⁵ – 10⁻¹⁶ M) | [1][2][3] |

| Inhibition of IFN-β production | HEK293 | qPCR | > 50% inhibition at 1 fM | [5] |

| Fold Induction of IFN-β (Positive Control) | HEK293 | qPCR | 7.4-fold | [5] |

Mechanism of Action: Inhibition of STING Signaling

This compound exerts its inhibitory effect on type 1 interferon production by directly targeting and modulating the function of the hSTING protein. The proposed mechanism involves the disruption of STING oligomerization, a crucial step in its activation and downstream signaling.[1][5]

The STING Signaling Pathway

The following diagram illustrates the canonical STING signaling pathway leading to the production of type 1 interferons and highlights the point of inhibition by this compound.

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Molecular Interactions

This compound exhibits a unique biphasic interaction with hSTING.[1][3] While one mode of interaction occurs at concentrations above 1 nM, a second, exceptionally high-potency interaction is observed in the femtomolar to attomolar range.[1][2][3] This sub-femtomolar antagonism is responsible for the profound inhibition of STING-mediated IFN-1 production.[4] The precise atomistic details of this high-potency interaction are still under investigation, but it is understood to interfere with the conformational changes and oligomerization of STING that are necessary for the recruitment and activation of downstream signaling components like TBK1 and IRF3.[1]

Experimental Protocols

The following protocols are representative of the methodologies used to characterize the effect of this compound on type 1 interferon production.

Cell Culture and Reagents

-

Cell Lines:

-

THP-1 cells (human monocytic cell line) with an integrated IRF3 luciferase reporter.

-

HEK293 cells (human embryonic kidney cell line).

-

-

Reagents:

-

This compound (CXL)

-

2',3'-cGAMP (STING agonist)

-

diABZI (synthetic STING agonist)

-

Luciferase assay substrate

-

Antibodies: anti-phospho-STING (Ser366), anti-STING, anti-IRF3, anti-p-IRF3, secondary antibodies.

-

Reagents for qPCR (RNA extraction kits, reverse transcriptase, primers for IFN-β and housekeeping genes).

-

IRF3 Luciferase Reporter Assay

This assay quantifies the activation of IRF3, a key transcription factor downstream of STING.

Caption: Workflow for the IRF3 Luciferase Reporter Assay.

STING Phosphorylation Assay (Western Blot)

This assay assesses the phosphorylation of STING at Serine 366, a critical activation event.

-

Cell Treatment: Seed HEK293 cells. Treat with varying concentrations of this compound (e.g., 1 fM to 1 nM) for one hour.

-

STING Activation: Stimulate the cells with a STING agonist, such as 2 µM 2',3'-cGAMP, for 90 minutes to 2 hours.[1]

-

Cell Lysis: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent.

-

Incubate with a primary antibody against phospho-STING (Ser366).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Quantify the band intensities and normalize to total STING or a housekeeping protein to determine the relative levels of STING phosphorylation.

IFN-β Gene Expression Analysis (qPCR)

This method quantifies the transcript levels of the IFN-β gene, a direct target of the activated IRF3.

-

Cell Treatment: Treat HEK293 cells with this compound (1 fM - 1 nM) for 1 hour, followed by stimulation with 4 µM 2',3'-cGAMP for 3 hours.[5]

-

RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for the human IFN-β gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Use a qPCR master mix containing a fluorescent dye (e.g., SYBR Green).

-

-

Data Analysis: Calculate the relative expression of IFN-β mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated or vehicle-treated control.

Conclusion

This compound has been unequivocally identified as a potent antagonist of the hSTING receptor, exhibiting inhibitory activity at sub-femtomolar concentrations.[1][2][3] This potent antagonism translates to a significant reduction in the production of type 1 interferons. The mechanism of action is attributed to the modulation of STING oligomerization, a critical step in the activation of the downstream signaling cascade.[1][5] The findings presented in this guide underscore the potential of this compound as a pharmacological tool for investigating the STING pathway and as a therapeutic candidate for the treatment of STING-associated inflammatory and autoimmune diseases. Further research, including cryogenic electron microscopy studies, will be valuable in elucidating the precise molecular interactions that underpin its extraordinary potency.[1]

References

Clonixeril's Role in Innate Immunity Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clonixeril, a glyceryl ester of clonixin, has recently emerged as a molecule of significant interest in the field of innate immunity. Traditionally recognized through its active metabolite, clonixin, as a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, recent groundbreaking research has unveiled a novel and exceptionally potent mechanism of action: the modulation of the Stimulator of Interferon Genes (STING) pathway. This guide provides an in-depth technical overview of this compound's dual roles, focusing on the quantitative data, experimental methodologies, and signaling pathways that define its interaction with key components of the innate immune system.

Modulation of the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1][2] Upon activation, STING orchestrates a signaling cascade that leads to the production of type I interferons (IFN-1) and other pro-inflammatory cytokines.[1][3] this compound has been identified as the most potent non-nucleotide modulator of human STING (hSTING) discovered to date, exhibiting a unique, concentration-dependent dual activity.[1][2]

Biphasic Dose-Response: Agonism and Antagonism

This compound demonstrates a complex interaction with hSTING. At micromolar concentrations, it acts as a weak agonist. Conversely, at sub-nanomolar concentrations, it functions as a potent antagonist of the STING pathway.[2] This antagonistic effect is observed at remarkably low, even attomolar (10-18 M), concentrations, making it an exceptionally potent inhibitor.[1][2] In stark contrast, its precursor, clonixin, shows no significant antagonistic effect on the STING pathway, highlighting the critical role of the glyceryl ester moiety for this novel activity.[1][2]

Quantitative Data on STING Pathway Modulation

The following tables summarize the quantitative effects of this compound on various stages of the STING signaling pathway, as determined by in vitro and in cellulo assays.

Table 1: Antagonistic Activity of this compound on STING Pathway Activation in THP-1 Cells

| Assay Type | Activator | This compound Concentration | Effect | Reference |

|---|---|---|---|---|

| IRF3 Luciferase Reporter | 50 µM 2',3'-cGAMP | Dose-response | Antagonism at low concentrations | [1] |

| IRF3 Luciferase Reporter | 4 µM 2',3'-cGAMP | 1 nM - 100 aM | Decreased IRF3 activation | [1] |

| IRF3 Luciferase Reporter | 50 nM diABZI | 100 aM - 100 nM | Dose-dependent inhibition |[1][2] |

Table 2: Inhibition of Downstream STING Signaling by this compound in HEK293 Cells

| Measurement | Activator | This compound Concentration | % Inhibition (approx.) | Reference |

|---|---|---|---|---|

| IFN-β mRNA expression (qPCR) | 4 µM 2',3'-cGAMP | 1 fM - 1 nM | > 50% | [1][3] |

| hSTING Phosphorylation (Western Blot) | 2 µM 2',3'-cGAMP | 1 pM | Diminished p-hSTING |[4] |

Table 3: Biophysical Interaction of this compound with hSTING

| Technique | Analyte | Interaction Details | EC50 / Kd | Reference |

|---|---|---|---|---|

| Microscale Thermophoresis (MST) | This compound | Binds to hSTING C-terminal domain | EC50 in the 1 fM - 100 aM range | [1][2] |

| Surface Plasmon Resonance (SPR) | This compound | Interaction with STING CTD | EC50 > 1 nM | [1][5] |

| Dynamic Light Scattering (DLS) | this compound | Affects 2',3'-cGAMP-induced hSTING oligomerization | Effective at concentrations as low as 100 aM |[2][4] |

Signaling Pathway Visualization

The following diagram illustrates the canonical cGAS-STING pathway and the proposed point of intervention by this compound.

Caption: The cGAS-STING pathway activated by cytosolic DNA, leading to Type I IFN production. This compound modulates STING oligomerization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

1.4.1. THP-1 Luciferase Reporter Assay for IRF3 Activation

-

Cell Line: THP-1 Dual™ KI-hSTING-R232 cells (InvivoGen), which are engineered to express a secreted luciferase reporter under the control of an IRF3-inducible promoter.

-

Protocol:

-

Seed THP-1 cells in a 96-well plate.

-

For antagonist assays, pre-incubate cells with varying concentrations of this compound (e.g., 100 aM to 100 nM) for 1 hour.

-

Stimulate the cells with a STING agonist, such as 2',3'-cGAMP (e.g., 4 µM) or diABZI (e.g., 50 nM), for an additional 9 to 19 hours.

-

Collect the supernatant and measure luciferase activity using a luminometer and a suitable substrate (e.g., QUANTI-Luc™).

-

Report luminescence in Relative Luminescence Units (RLU).[1]

-

-

Controls: Include a positive control (agonist only) and a vehicle control (no agonist or this compound).

1.4.2. Quantitative PCR (qPCR) for IFN-β Expression

-

Cell Line: HEK293 cells.

-

Protocol:

-

Culture HEK293 cells to appropriate confluency.

-

Pre-treat cells with this compound (e.g., 1 fM to 1 nM) for 1 hour.

-

Treat cells with 4 µM 2',3'-cGAMP for 3 hours to induce IFN-β expression.

-

Isolate total RNA from the cells using a standard RNA extraction kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using primers specific for the IFN-β gene and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze data using the ΔΔCt method to determine the fold change in gene expression.[1][3]

-

1.4.3. Western Blot for hSTING Phosphorylation

-

Cell Line: HEK293 cells.

-

Protocol:

-

Treat HEK293 cells with varying concentrations of this compound for 1 hour, followed by stimulation with 2 µM 2',3'-cGAMP for 90-120 minutes.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates (20-30 µg) via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against phospho-STING (Ser366) and total STING overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

-

Role as a Cyclooxygenase (COX) Inhibitor

Prior to the discovery of its effects on STING, this compound was known as a prodrug of Clonixin, a non-selective inhibitor of COX-1 and COX-2 enzymes.[6][7] This mechanism is shared by many common NSAIDs.

Mechanism of Action via COX Inhibition

COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key lipid mediators of inflammation, pain, and fever.[6] By inhibiting COX enzymes, Clonixin reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects.[6][8] This action contributes to the modulation of the innate immune response by decreasing the levels of inflammatory mediators that recruit and activate immune cells.[6]

Caption: this compound's active metabolite, Clonixin, inhibits COX enzymes, reducing prostaglandin synthesis and inflammation.

Relevance to Innate Immunity

Prostaglandins, particularly PGE2, have complex, often contradictory, roles in immunity. While they are pro-inflammatory, they can also suppress the function of certain immune cells, such as T-cells and macrophages. By inhibiting prostaglandin synthesis, NSAIDs like Clonixin can enhance leukocyte-mediated bacterial killing. This suggests that beyond simple anti-inflammatory action, COX inhibition can prime aspects of the innate immune response to more effectively clear pathogens.

Unexplored Territories: Other Innate Immunity Pathways

Currently, there is a lack of specific data linking this compound or Clonixin to the direct modulation of other core innate immunity pathways, such as Toll-like Receptor (TLR) signaling or the NF-κB pathway, independent of its effects on STING or COX. While TLR signaling can lead to the production of prostaglandins via NF-κB activation, direct modulation of these upstream components by this compound has not been demonstrated.[9] Future research may explore potential off-target effects on these pathways to build a more complete picture of this compound's immunomodulatory profile.

Conclusion and Future Directions

This compound presents a fascinating case of a compound with dual, mechanistically distinct roles in modulating innate immunity. Its function as a classical COX inhibitor through its active metabolite Clonixin provides a broad anti-inflammatory effect. However, the discovery of its unprecedented, sub-femtomolar potency as an antagonist of the STING pathway opens up new avenues for therapeutic development. This potent STING inhibition suggests potential applications in autoimmune and autoinflammatory conditions characterized by STING overactivation, such as STING-associated vasculopathy with onset in infancy (SAVI) and systemic lupus erythematosus.

For drug development professionals, the dual activity of this compound requires careful consideration. The profound potency on the STING pathway may be the dominant therapeutic effect at low doses, while the NSAID activity may contribute to the overall profile at higher concentrations. Further research is warranted to dissect the in vivo contributions of each pathway, to explore its effects on other immune signaling cascades, and to leverage its unique properties for the design of novel immunomodulatory therapies.

References

- 1. Discovery of this compound as a Sub-Femtomolar Modulator of the Human STING Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. What is the mechanism of Clonixin? [synapse.patsnap.com]

- 7. Clonixin | C13H11ClN2O2 | CID 28718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Clonixin | TargetMol [targetmol.com]

- 9. dovepress.com [dovepress.com]

The Dual Nature of Clonixeril: A High-Potency Modulator of the STING Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response. Its role in anti-tumor immunity and as a target for vaccine adjuvants has led to significant interest in the development of small-molecule modulators. Clonixeril (CXL), a non-nucleotide small molecule, has recently been identified as an exceptionally potent modulator of human STING (hSTING), exhibiting a unique dual-mode interaction that is concentration-dependent. This technical guide provides a comprehensive overview of the agonistic and antagonistic activities of this compound, detailing the experimental evidence and methodologies for its characterization.

Dual Modulatory Activity of this compound on STING

This compound demonstrates a fascinating concentration-dependent dual functionality in its interaction with the STING protein. At micromolar concentrations, it acts as a weak agonist, initiating the STING signaling cascade.[1] Conversely, at sub-nanomolar to attomolar concentrations, this compound functions as a potent antagonist, effectively inhibiting STING activation.[1][2][3][4][5][6][7] This positions this compound as the most potent non-nucleotide hSTING modulator discovered to date.[1][2][3][5][6]

The agonistic activity is observed at concentrations above 1 nM, while the remarkably potent antagonistic behavior manifests in the femtomolar (10⁻¹⁵ M) to attomolar (10⁻¹⁸ M) range.[1][2][3][4][5][6][7] This inverse dose-dependent antagonism is a key feature of this compound's interaction with the hSTING pathway.[2][3][4][6]

Quantitative Analysis of this compound's Interaction with STING

The following tables summarize the key quantitative data from various in vitro and cell-based assays that characterize the dual modulatory effects of this compound on the STING pathway.

Table 1: Agonistic and Antagonistic Activity of this compound in THP-1 Cells

| Assay Type | Cell Line | Readout | This compound Concentration | Observed Effect | EC₅₀/IC₅₀ |

| Agonist Activity | THP-1 Dual KI-hSTING-R232 | IRF3 Luciferase Reporter | Micromolar (µM) | Weak Agonist | > 1 nM[1][2][4][6] |

| Antagonist Activity | THP-1 Dual KI-hSTING-R232 | IRF3 Luciferase Reporter | 1 fM - 100 aM | Potent Antagonist | 1 fM - 100 aM (10⁻¹⁵ - 10⁻¹⁶ M)[1][2][4][6] |

Table 2: Effect of this compound on STING Phosphorylation and IFN-β Production in HEK293 Cells

| Assay Type | Cell Line | Treatment | Readout | Key Finding |

| STING Phosphorylation | HEK293 | CXL (1 fM - 1 nM) followed by 2 µM 2',3'-cGAMP | Western Blot (p-hSTING Ser366) | Inhibition of 2',3'-cGAMP-dependent STING phosphorylation.[1] |

| IFN-β Expression | HEK293 | CXL (1 fM - 1 nM) followed by 4 µM 2',3'-cGAMP | Real-time qPCR (IFN-β mRNA) | Significant reduction of 2',3'-cGAMP-induced IFN-β expression.[1] |

Table 3: Biophysical Characterization of this compound-STING Interaction

| Technique | Analytes | Key Observation |

| Surface Plasmon Resonance (SPR) | This compound and STING CTD | Direct binding interaction.[1][8] |

| Microscale Thermophoresis (MST) | This compound and STING | Confirms direct binding.[1][8] |

| Dynamic Light Scattering (DLS) | SUMO-hSTING CTD + 2',3'-cGAMP ± CXL | This compound alters the oligomerization state of STING in the presence of 2',3'-cGAMP.[1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the STING signaling pathway and the experimental approaches used to investigate the effects of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of this compound as a Sub-Femtomolar Modulator of the Human STING Receptor | Semantic Scholar [semanticscholar.org]

- 6. Discovery of this compound as a Sub-Femtomolar Modulator of the Human STING Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

Unraveling the Unprecedented Potency of Clonixeril: A Sub-Femtomolar Modulator of the Human STING Receptor

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the remarkable sub-femtomolar potency of Clonixeril, a recently identified, highly potent, non-nucleotide modulator of the human Stimulator of Interferon Genes (STING) receptor. This compound exhibits a dual-mode interaction with STING, demonstrating antagonistic properties at sub-nanomolar concentrations with an EC50 value extending into the femtomolar to attomolar range (1 fM–100 aM).[1][2][3][4][5] This unprecedented potency positions this compound as a significant tool for studying the cGAS-STING pathway and a potential lead compound for therapeutic development.

Quantitative Analysis of this compound's Potency

The following tables summarize the key quantitative data that underscore this compound's extraordinary potency in modulating the human STING receptor.

| Parameter | Value | Cell Line/System | Method |

| EC50 (Antagonistic) | 1 fM – 100 aM (10⁻¹⁵–10⁻¹⁶ M) | THP-1 and HEK293 cells | Cell-based assays |

| EC50 (Agonistic) | > 1 nM | THP-1 cells | Cell-based assays |

| Kd (for hSTING CTD with 2',3'-cGAMP) | 4.00 nM | In vitro | Microscale Thermophoresis (MST) |

Table 1: Potency of this compound in Cellular and In Vitro Systems [1][2]

| Concentration of this compound | Effect | Experimental Context |

| 1 fM | >50% inhibition of 2',3'-cGAMP-induced IFN-β expression | HEK293 cells |

| 100 aM | Alters the ability of SUMO-hSTING CTD to oligomerize | In the presence of 2',3'-cGAMP |

Table 2: Notable In Vitro and In Cellulo Effects of this compound at Sub-Femtomolar Concentrations [1][3]

Core Signaling Pathway: The cGAS-STING Axis

This compound exerts its effects by modulating the cGAS-STING signaling pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA. Upon activation by cyclic GMP-AMP (2',3'-cGAMP), STING translocates from the endoplasmic reticulum, leading to the phosphorylation of IRF3 and the subsequent production of type 1 interferons (IFN-1).[5] this compound, at sub-femtomolar concentrations, acts as an antagonist, inhibiting this cascade.

Figure 1: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The sub-femtomolar potency of this compound was elucidated through a series of meticulous in vitro and cell-based experiments.

STING THP-1 Competition Reporter Assay

This assay was pivotal in determining the antagonistic activity of this compound.

-

Cell Culture : THP-1 Dual KI hSTINGWT R232 cells were cultured in RPMI 1640 medium supplemented with 2 mM L-glutamine, 25 mM HEPES, 10% heat-inactivated fetal bovine serum, 100 µg/mL Normocin, and Pen-Strep.

-

Treatment : Cells were treated with this compound at concentrations ranging from 1 nM down to 100 aM for one hour.

-

Activation : Following the initial treatment, the cells were stimulated with 4µM 2',3'-cGAMP for an additional 19 hours.

-

Reporter Gene Measurement : The activation of the hSTING pathway was quantified via an IRF3 luciferase reporter, with luminescence reported in relative luminescence units (RLU).[1][4]

An alternative protocol was developed using digitonin to permeabilize cells for less permeable this compound analogs.[1][2]

IFN-β Production Assay in HEK293 Cells

This experiment validated the inhibitory effect of this compound on a key downstream effector of the STING pathway.

-

Cell Culture : HEK293 cells were used for this assay.

-

Treatment : Cells were treated with various concentrations of this compound (1 fM - 1 nM) for 1 hour.

-

Activation : Subsequently, the cells were treated with 4 µM 2',3'-cGAMP for 3 hours.

-

Analysis : The levels of IFN-β mRNA were quantified using qPCR.[1][2]

Biophysical Interaction Studies

A suite of biophysical techniques was employed to characterize the direct interaction between this compound and the human STING protein. These methods included:

-

Surface Plasmon Resonance (SPR)

-

Microscale Thermophoresis (MST)

-

Dynamic Light Scattering (DLS)

-

Isothermal Titration Calorimetry (ITC)

These studies were crucial in confirming a direct binding event and understanding the thermodynamics and kinetics of the interaction. For instance, DLS experiments demonstrated that this compound, at concentrations as low as 100 aM, alters the oligomerization of the STING C-terminal domain (CTD) in the presence of 2',3'-cGAMP.[3]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the antagonistic properties of this compound in cell-based assays.

References

The Binding of Clonixeril to the STING Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the binding interaction between the small molecule Clonixeril (CXL) and the Stimulator of Interferon Genes (STING) protein. This compound has been identified as an exceptionally potent, non-nucleotide modulator of human STING (hSTING), exhibiting a unique dual-mode activity profile. At micromolar concentrations, it acts as a weak agonist, while at sub-nanomolar to attomolar concentrations, it functions as a powerful antagonist of the STING signaling pathway. This document consolidates the available data on its binding mechanism, presents quantitative binding metrics, details the experimental protocols used for its characterization, and visualizes the associated cellular and experimental workflows.

The Putative Binding Site of this compound on STING

Current research, based on computational modeling and biophysical assays, indicates that this compound interacts with the C-terminal domain (CTD) of the human STING protein. Unlike the natural ligand 2',3'-cGAMP, which binds as a single molecule to activate STING, molecular docking simulations suggest a novel binding mode for this compound.

A specialized site-restriction docking protocol predicts that two molecules of this compound bind within the ligand-binding pocket of the STING dimer.[1] The initial interaction is proposed to occur near residues Glutamine 266 (Q266) and Threonine 267 (T267) . This binding event is thought to stabilize the flexible "lid" region of the binding site, a crucial step in modulating STING conformation. The binding of the two CXL molecules is hypothesized to lock the STING dimer in an inactive or antagonist-competent conformation, thereby preventing the conformational changes required for downstream signaling activation.

It is important to note that this binding model is derived from molecular dynamics (MD) simulations rather than a co-crystal structure. Therefore, it represents a predictive model of the interaction, which has been validated through extensive biophysical and cell-based assays.

Quantitative Binding and Activity Data

The interaction of this compound with the STING protein has been quantified through various biophysical and cellular assays. The data highlights its remarkable potency, particularly in its antagonistic role.

Table 1: Biophysical Binding Affinity of this compound to hSTING CTD

| Technique | Ligand | Dissociation Constant (Kd) | Reference |

| Surface Plasmon Resonance (SPR) | This compound (CXL) | 430 ± 140 nM | [2] |

| Surface Plasmon Resonance (SPR) | Clonixin (CXN) | ~637 nM | [2] |

Table 2: Cellular Activity of this compound on the STING Pathway

| Assay | Cell Line | Activity Metric | Value | Reference |

| THP-1 Luciferase Reporter | THP-1 Dual KI hSTINGWT | Agonist EC50 | > 1 nM | [3] |

| THP-1 Luciferase Reporter | THP-1 Dual KI hSTINGWT | Antagonist EC50 | 1 fM – 100 aM | [3] |

| IFN-β qPCR | HEK293 | Antagonistic Activity | >50% inhibition at 1 fM | [1] |

Signaling Pathways and Experimental Workflows

The Canonical STING Signaling Pathway

The STING protein is a central hub in the innate immune response to cytosolic DNA. Upon activation, it initiates a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.

Caption: Canonical STING signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Characterizing this compound-STING Interaction

The discovery and characterization of this compound as a STING modulator involved a multi-step workflow combining computational and experimental methods.

Caption: Workflow for the identification and characterization of this compound.

Detailed Experimental Protocols

The following sections provide detailed, standardized protocols for the key experiments used to characterize the binding and activity of this compound on the STING protein.

THP-1 STING/IRF3 Luciferase Reporter Assay

This assay quantifies the activation of the STING pathway by measuring the expression of a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE), which is activated by IRF3.

Objective: To determine the functional agonist or antagonist activity of a compound on the STING signaling pathway.

Materials:

-

THP-1 Dual™ KI-hSTING-R232 cells (InvivoGen, cat. no. thpd-nfis)

-

DMEM or RPMI 1640 medium supplemented with 10% FBS, Penicillin-Streptomycin, and selective antibiotics (e.g., Zeocin™, Normocin™).

-

QUANTI-Luc™ detection reagent (InvivoGen).

-

2',3'-cGAMP (positive control).

-

This compound or other test compounds.

-

96-well white, flat-bottom cell culture plates.

-

Luminometer.

Protocol:

-

Cell Preparation:

-

Culture THP-1 reporter cells according to the manufacturer's instructions.

-

The day before the assay, centrifuge cells, resuspend in fresh growth medium, and seed 180 µL per well (approx. 100,000 cells/well) into a 96-well plate.

-

-

Compound Preparation (Antagonist Mode):

-

Prepare a serial dilution of this compound in cell culture medium.

-

Add 20 µL of the diluted this compound to the appropriate wells.

-

Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.

-

-

STING Activation:

-

Prepare a solution of 2',3'-cGAMP at a concentration known to elicit a robust response (e.g., 4 µM).

-

Add 20 µL of the 2',3'-cGAMP solution to all wells except the untreated controls.

-

Incubate the plate for 9-24 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Measurement:

-

Equilibrate the QUANTI-Luc™ reagent to room temperature.

-

Transfer 20 µL of the cell culture supernatant from each well to a white 96-well detection plate.

-

Add 50 µL of QUANTI-Luc™ reagent to each well.

-

Read the luminescence immediately on a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition relative to the 2',3'-cGAMP-only control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Microscale Thermophoresis (MST) for Binding Affinity

MST measures the directed movement of molecules along a temperature gradient, which is altered upon binding. This change is used to determine the binding affinity (Kd) between a fluorescently labeled protein and a ligand.

Objective: To quantify the binding affinity between the STING protein and this compound.

Materials:

-

Purified, fluorescently labeled hSTING CTD protein (e.g., via His-tag purification and NHS-ester labeling).

-

MST buffer (e.g., PBS with 0.05% Tween-20).

-

This compound or other test ligand.

-

MST instrument (e.g., Monolith NT.115).

-

MST standard or premium capillaries.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the fluorescently labeled hSTING CTD at a constant concentration (typically in the low nM range) in MST buffer.

-

Prepare a 16-point serial dilution of this compound in MST buffer, starting at a concentration at least 20-fold higher than the expected Kd.

-

-

Binding Reaction:

-

In a series of PCR tubes, mix equal volumes of the labeled hSTING CTD solution and each dilution of the this compound solution. This creates a constant concentration of the labeled protein and a varying concentration of the ligand.

-

Include a control sample with labeled protein and MST buffer only (no ligand).

-

Incubate the mixtures at room temperature for 10-30 minutes to allow the binding to reach equilibrium.

-

-

Capillary Loading:

-

Load approximately 4-5 µL of each reaction mixture into the MST capillaries.

-

-

MST Measurement:

-

Place the capillaries into the MST instrument.

-

Run the MST experiment using instrument settings optimized for the protein and buffer system (e.g., 20-40% LED power, medium MST power). The instrument will apply an infrared laser to create a temperature gradient and measure the change in fluorescence.

-

-

Data Analysis:

-

The instrument software will plot the change in normalized fluorescence (ΔFnorm) against the logarithm of the ligand concentration.

-

Fit the resulting binding curve to an appropriate model (e.g., Kd model) to calculate the dissociation constant (Kd).

-

STING Oligomerization Assay using Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution. It can be used to observe the change in the hydrodynamic radius of the STING protein as it oligomerizes upon activation or in the presence of a modulator.

Objective: To assess the effect of this compound on the oligomerization state of the STING protein.

Materials:

-

Purified hSTING CTD protein (e.g., SUMO-hSTING CTD).

-

DLS buffer (e.g., filtered PBS).

-

2',3'-cGAMP.

-

This compound.

-

Dynamic Light Scattering instrument and compatible cuvettes.

Protocol:

-

Sample Preparation:

-

Prepare solutions of purified hSTING CTD in DLS buffer at a suitable concentration (e.g., 1-5 µM).

-

Prepare separate samples for each condition to be tested:

-

hSTING CTD alone (apo).

-

hSTING CTD + 2',3'-cGAMP.

-

hSTING CTD + this compound.

-

hSTING CTD + 2',3'-cGAMP + this compound.

-

-

Incubate the samples for a defined period (e.g., 30-60 minutes) at room temperature to allow for oligomerization.

-

-

DLS Measurement:

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to remove any large aggregates.

-

Carefully transfer the supernatant to a clean DLS cuvette.

-

Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

-

Perform the DLS measurement, collecting data over multiple acquisitions to ensure a stable signal.

-

-

Data Analysis:

-

The instrument software will generate a size distribution profile, typically showing the particle diameter (hydrodynamic radius) versus intensity.

-

Compare the size distribution profiles across the different conditions. An increase in the average particle size in the presence of 2',3'-cGAMP is indicative of oligomerization.

-

Analyze how the addition of this compound alters the size distribution in both the presence and absence of 2',3'-cGAMP to determine its effect on STING oligomerization.[4]

-

Conclusion

This compound represents a novel and extraordinarily potent modulator of the human STING protein. Its unique, dual-activity profile and sub-femtomolar antagonistic potency distinguish it from other known STING inhibitors. The current model suggests a distinct binding mode where two this compound molecules occupy the ligand-binding pocket of the STING CTD, stabilizing an inactive conformation. The comprehensive data gathered from computational, biophysical, and cellular assays provide a strong foundation for its mechanism of action. This technical guide offers researchers and drug developers the core data and methodologies to further investigate this compound and to aid in the design of new therapeutics targeting the STING pathway.

References

Methodological & Application

Application Notes and Protocols: Clonixeril Cellular Assays in THP-1 and HEK293 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clonixeril, a glyceryl ester of clonixin, has recently been identified as a highly potent modulator of the innate immune signaling protein, Stimulator of Interferon Genes (STING).[1][2][3][4][5][6] Emerging research has demonstrated that this compound exhibits a unique dual-mode activity; it acts as a weak agonist at higher concentrations and a potent antagonist of the STING pathway at sub-femtomolar to attomolar concentrations.[1][2][3] This discovery has significant implications for the development of novel therapeutics for autoimmune and inflammatory diseases where the STING pathway is aberrantly activated.

These application notes provide detailed protocols for cellular assays to characterize the effects of this compound in two key human cell lines: THP-1, a monocytic cell line often used to study immune responses, and HEK293, a versatile and easily transfectable cell line for studying specific signaling pathways. The described assays are designed to quantify the antagonistic and agonistic effects of this compound on the STING pathway, from upstream receptor activation to downstream gene expression.

Core Signaling Pathway: cGAS-STING

The canonical cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral or bacterial infections and cellular damage. Upon binding to cytosolic DNA, cyclic GMP-AMP synthase (cGAS) produces the second messenger cyclic GMP-AMP (2',3'-cGAMP).[1] 2',3'-cGAMP then binds to and activates STING, a transmembrane protein in the endoplasmic reticulum. This activation triggers a conformational change, leading to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[7] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[1][7]

Figure 1: The cGAS-STING signaling pathway and the antagonistic action of this compound.

Data Summary

The following tables summarize representative quantitative data from cellular assays investigating the effects of this compound on the STING pathway.

Table 1: Dose-Dependent Antagonism of STING Activation by this compound in THP-1-Dual™ KI-hSTING Cells

| This compound Concentration | STING Activator (2',3'-cGAMP, 4 µM) | IRF3 Luciferase Activity (RLU) | % Inhibition |

| Vehicle Control | - | 1,050 ± 98 | N/A |

| Vehicle Control | + | 85,600 ± 4,200 | 0% |

| 100 aM | + | 40,232 ± 3,150 | 53% |

| 1 fM | + | 35,952 ± 2,800 | 58% |

| 10 fM | + | 31,672 ± 2,500 | 63% |

| 100 fM | + | 25,680 ± 2,100 | 70% |

| 1 pM | + | 20,544 ± 1,800 | 76% |

| 10 pM | + | 28,248 ± 2,300 | 67% |

| 100 pM | + | 42,800 ± 3,500 | 50% |

| 1 nM | + | 68,480 ± 5,100 | 20% |

Data are presented as mean ± standard deviation of relative luminescence units (RLU).

Table 2: Inhibition of IFN-β Gene Expression by this compound in HEK293 Cells

| This compound Concentration | STING Activator (2',3'-cGAMP, 4 µM) | IFN-β mRNA Fold Induction | % Inhibition of Induction |

| Vehicle Control | - | 1.0 ± 0.1 | N/A |

| Vehicle Control | + | 7.4 ± 0.6 | 0% |

| 1 fM | + | 3.5 ± 0.3 | 52.7% |

| 10 fM | + | 3.1 ± 0.2 | 58.1% |

| 100 fM | + | 2.8 ± 0.3 | 62.2% |

| 1 pM | + | 2.5 ± 0.2 | 66.2% |

| 1 nM | + | 5.9 ± 0.5 | 20.3% |

Data are presented as mean ± standard deviation of fold induction relative to the untreated control.

Table 3: Effect of this compound on STING Phosphorylation in HEK293 Cells

| This compound Concentration | STING Activator (2',3'-cGAMP, 2 µM) | Relative p-STING (Ser366) Level | % Inhibition |

| Vehicle Control | - | 0.05 ± 0.01 | N/A |

| Vehicle Control | + | 1.00 ± 0.08 | 0% |

| 10 aM | + | 0.95 ± 0.07 | 5% |

| 1 fM | + | 0.62 ± 0.05 | 38% |

| 1 pM | + | 0.31 ± 0.04 | 69% |

| 1 nM | + | 0.88 ± 0.06 | 12% |

Data are presented as mean ± standard deviation of densitometry analysis of Western blots, normalized to total STING and the positive control.

Experimental Protocols

Protocol 1: IRF3 Reporter Assay in THP-1-Dual™ KI-hSTING Cells

This assay quantifies the activation of IRF3, a key downstream transcription factor in the STING pathway, using a luciferase reporter system.

Figure 2: Workflow for the IRF3 Luciferase Reporter Assay.

Materials:

-

THP-1-Dual™ KI-hSTING-R232 Cells (InvivoGen)

-

RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and relevant selection antibiotics

-

This compound (serial dilutions from 100 aM to 1 nM)

-

2',3'-cGAMP (InvivoGen)

-

Luciferase reporter assay kit (e.g., QUANTI-Luc™)

-

96-well white opaque plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed THP-1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate.

-

This compound Pre-treatment: Prepare serial dilutions of this compound. Add the desired concentrations of this compound to the cells and incubate for 1 hour at 37°C, 5% CO₂.[1]

-

STING Activation: Add 4 µM 2',3'-cGAMP to the wells to activate the STING pathway. Include appropriate controls (vehicle control, 2',3'-cGAMP only).

-

Incubation: Incubate the plate for an additional 19 hours at 37°C, 5% CO₂.[7]

-

Luminescence Measurement: Following the manufacturer's instructions for the luciferase assay system, lyse the cells and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the relative luminescence units (RLU) to the positive control (2',3'-cGAMP only) to calculate the percentage of inhibition for each this compound concentration.

Protocol 2: RT-qPCR for IFN-β Expression in HEK293 Cells

This protocol measures the mRNA levels of IFN-β, a primary downstream target of the STING pathway, to assess the inhibitory effect of this compound.

Materials:

-

HEK293 cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (serial dilutions)

-

2',3'-cGAMP

-

RNA extraction kit

-

cDNA synthesis kit[2]

-

SYBR Green qPCR master mix[2]

-

Primers for IFN-β and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 12-well plate to reach 80-90% confluency on the day of the experiment.

-

This compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.[2]

-

STING Activation: Add 4 µM 2',3'-cGAMP to the cells and incubate for 3 hours.[1]

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.[2]

-

qPCR: Perform real-time quantitative PCR using SYBR Green master mix and primers for IFN-β and GAPDH.

-

Data Analysis: Calculate the relative expression of IFN-β mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the 2',3'-cGAMP-only treated sample.

Protocol 3: Western Blot for STING Phosphorylation in HEK293 Cells

This assay directly assesses the effect of this compound on the phosphorylation of STING at Serine 366, a key activation event.

Figure 3: General workflow for Western Blot analysis.

Materials:

-

HEK293 cells

-

This compound

-

2',3'-cGAMP

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-STING (Ser366), anti-STING, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed HEK293 cells in a 6-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with 2 µM 2',3'-cGAMP for 90 minutes.[2]

-

Protein Extraction: Lyse the cells in RIPA buffer. Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Perform densitometry analysis on the bands, normalizing the p-STING signal to total STING and the loading control (β-actin).

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the cellular effects of this compound on the STING pathway. By employing a combination of reporter assays, gene expression analysis, and protein phosphorylation studies in THP-1 and HEK293 cells, researchers can effectively characterize the potent antagonistic properties of this compound. These methods are essential for advancing our understanding of STING modulation and for the development of this compound and its analogs as potential therapeutics for a range of inflammatory and autoimmune disorders.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Discovery of this compound as a Sub-Femtomolar Modulator of the Human STING Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of this compound as a Sub-Femtomolar Modulator of the Human STING Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Clonixeril in a THP-1 Luciferase Reporter Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clonixeril, a derivative of the non-steroidal anti-inflammatory drug (NSAID) clonixin, has been identified as a potent modulator of the Stimulator of Interferon Genes (STING) pathway.[1][2][3][4][5] Unlike its precursor, which primarily targets cyclooxygenase (COX) enzymes, this compound exerts its effects through a direct interaction with the STING protein, a key component of the innate immune system.[1][2][3] This interaction can either activate or inhibit the STING pathway depending on the concentration of this compound used.[2][3]

At micromolar concentrations, this compound acts as an agonist, activating the STING pathway.[1] Conversely, at sub-nanomolar to femtomolar concentrations, it demonstrates potent antagonistic effects, inhibiting STING activation.[2][3] This dual-modulatory activity makes this compound a valuable tool for studying the STING signaling cascade and a potential therapeutic agent for diseases where this pathway is dysregulated.

This document provides a detailed protocol for utilizing this compound in a THP-1 luciferase reporter assay to investigate its effects on the STING pathway. THP-1 cells, a human monocytic cell line, are a relevant model for studying innate immune responses.[6] When engineered to express a luciferase reporter gene under the control of an Interferon Regulatory Factor 3 (IRF3) dependent promoter, they provide a quantitative measure of STING pathway activation.[1][4][5]

Signaling Pathway

The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA. Upon activation, this pathway leads to the production of type I interferons and other inflammatory cytokines. This compound directly modulates the STING protein, thereby influencing the downstream signaling cascade that results in the activation of the transcription factor IRF3.

Experimental Workflow

The following diagram outlines the general workflow for the THP-1 luciferase reporter assay to assess the effect of this compound on STING pathway activation.

Materials and Methods

Cell Line

-

THP-1 IRF3-Luciferase Reporter Cell Line

Reagents

-

This compound

-

2',3'-cGAMP or diABZI (STING agonists)

-

RPMI-1640 Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

L-Glutamine

-

HEPES

-

Sodium Pyruvate

-

2-Mercaptoethanol

-

Luciferase Assay System

-

DMSO (vehicle control)

Equipment

-

Luminometer

-

96-well white, clear-bottom tissue culture plates

-

Standard cell culture equipment (incubator, centrifuge, etc.)

Experimental Protocols

THP-1 Cell Culture

-

Culture Medium: Prepare complete RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, 10 mM HEPES, 1 mM sodium pyruvate, and 0.05 mM 2-mercaptoethanol.

-

Cell Maintenance: Culture THP-1 IRF3-Luciferase cells in suspension at 37°C in a 5% CO₂ humidified incubator.[4]

-